硫利达嗪-d3 2-砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

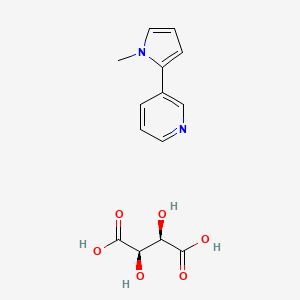

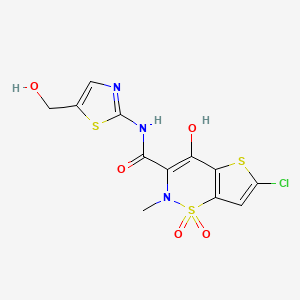

Thioridazine-d3 2-Sulfone is a stable isotope-labeled compound, specifically a deuterated form of Thioridazine 2-Sulfone. It is a metabolite of Thioridazine, a phenothiazine antipsychotic drug used primarily for the treatment of schizophrenia and other psychotic disorders . The compound is characterized by its molecular formula C21H23D3N2O2S2 and a molecular weight of 405.59 .

科学研究应用

Thioridazine-d3 2-Sulfone has several scientific research applications, including:

作用机制

Target of Action

Thioridazine-d3 2-Sulfone, a derivative of Thioridazine, primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior .

Mode of Action

Thioridazine-d3 2-Sulfone blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction with its targets results in changes affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The compound is metabolized by CYP2D6 into (S)- and ®-thioridazine-2-sulfoxide, better known as mesoridazine, and into (S)- and ®-thioridazine-5-sulfoxide . The sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) are oxidized, yielding these major human metabolites .

Pharmacokinetics

Thioridazine-d3 2-Sulfone’s pharmacokinetic properties are characterized by a relationship between sterilizing effect and pharmacodynamic indices (PDI) that “wobble” as the duration of therapy increases . By the fourth week of therapy, the potency changes 8.9-fold . The non-protein-bound AUC/MIC associated with maximal kill at the end of therapy is 50.53 (protein binding = 99.5%) .

Result of Action

The compound is intended for the management of schizophrenia and other psychotic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thioridazine-d3 2-Sulfone. For instance, sunlight-driven attenuation of Thioridazine was simulated using a Xenon arc lamp . The photodegradation reached complete primary elimination, whereas 97% of primary elimination and 11% of mineralization was achieved after 256 min of irradiation for the initial concentrations of 500 μg L-1 and 50 mg L-1, respectively .

安全和危害

生化分析

Biochemical Properties

Thioridazine-d3 2-Sulfone interacts with various enzymes and proteins. It is a potent dopamine receptor blocking agent . It is more potent than Thioridazine in displacing spiperone from rat striatal membranes and in inhibiting dopamine-stimulated cyclic adenosine 3’,5’-monophosphate synthesis in rat striatal homogenates .

Cellular Effects

Thioridazine-d3 2-Sulfone has significant effects on various types of cells and cellular processes. It has been found to inhibit self-renewal in certain triple-negative breast cancer cell lines via a DRD2-dependent STAT3-and IL-6–dependent mechanism . It also has potent effects on basal ganglia dopamine .

Molecular Mechanism

Thioridazine-d3 2-Sulfone exerts its effects at the molecular level through various mechanisms. It is a potent dopamine receptor blocking agent . It has been found to displace spiperone from rat striatal membranes and inhibit dopamine-stimulated cyclic adenosine 3’,5’-monophosphate synthesis in rat striatal homogenates .

Temporal Effects in Laboratory Settings

Over time, Thioridazine-d3 2-Sulfone has shown to have potent effects on basal ganglia dopamine . It has been found to antagonize amphetamine-induced locomotion and increase the concentration of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in terminals of the nigrostriatal dopamine system .

Dosage Effects in Animal Models

In animal models, the effects of Thioridazine-d3 2-Sulfone vary with different dosages. It has been found to dose-dependently inhibit amphetamine-induced locomotion and increase the concentrations of HVA and/or DOPAC in the striatum and olfactory tubercles .

Metabolic Pathways

Thioridazine-d3 2-Sulfone is involved in various metabolic pathways. The main metabolic pathway of the compound is side-chain sulfoxidation to thioridazine-2-sulfoxide (mesoridazine), which undergoes subsequent oxidation to sulfone (thioridazine-2-sulfone) .

准备方法

Thioridazine-d3 2-Sulfone can be synthesized by reacting Thioridazine with a deuterium-labeled compound (D3). The specific synthetic routes and reaction conditions may vary depending on the manufacturer. Industrial production methods typically involve chemical synthesis under controlled conditions to ensure high purity and yield .

化学反应分析

Thioridazine-d3 2-Sulfone undergoes several types of chemical reactions, including:

相似化合物的比较

Thioridazine-d3 2-Sulfone is unique due to its deuterium labeling, which makes it particularly useful in research applications. Similar compounds include:

Thioridazine: The parent compound, used as an antipsychotic drug.

Thioridazine 2-Sulfone: The non-deuterated form of Thioridazine-d3 2-Sulfone.

Thioridazine 2-Sulfoxide: Another metabolite of Thioridazine, formed by oxidation at a different position.

These compounds share similar chemical structures and pharmacological properties but differ in their specific applications and metabolic pathways.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Thioridazine-d3 2-Sulfone involves the oxidation of Thioridazine-d3 2-Sulfide to form the desired sulfone.", "Starting Materials": [ "Thioridazine-d3 2-Sulfide", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Thioridazine-d3 2-Sulfide is dissolved in a suitable solvent (e.g. dichloromethane, chloroform).", "The oxidizing agent is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature (e.g. room temperature, reflux) for a suitable time (e.g. 1-24 hours).", "The reaction mixture is then quenched with a suitable reagent (e.g. sodium bisulfite, sodium thiosulfate) to remove any unreacted oxidizing agent.", "The product is then isolated by standard techniques (e.g. filtration, evaporation, chromatography) to yield Thioridazine-d3 2-Sulfone." ] } | |

CAS 编号 |

1329652-09-6 |

分子式 |

C21H26N2O2S2 |

分子量 |

405.589 |

IUPAC 名称 |

2-methylsulfonyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine |

InChI |

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 |

InChI 键 |

FLGCRGJDQJIJAW-FIBGUPNXSA-N |

SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |

同义词 |

10-[2-(1-Methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-10H-phenothiazine-d3; _x000B_(+/-)-Thioridazine-2-sulfone-d3; Imagotan-d3; Inofal-d3; Psychoson-d3; Sulforidazine-d3; Sulphoridazine-d3; TPN 12-d3; Thioridazine-2-sulfone-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。